molecular formula C8H9BrN2S B13175252 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole

6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B13175252
M. Wt: 245.14 g/mol
InChI Key: SHWGLYKNEUPHII-UHFFFAOYSA-N
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Description

The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, known for diverse therapeutic applications such as anti-inflammatory, antitumor, and antimicrobial activities . 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole features a bromine atom attached to a propyl chain at the 6-position of the heterocyclic core. This substitution pattern distinguishes it from other derivatives, where halogens or functional groups are typically located at the 5-position or on aromatic rings (e.g., phenyl groups).

Properties

Molecular Formula

C8H9BrN2S

Molecular Weight

245.14 g/mol

IUPAC Name

6-(3-bromopropyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C8H9BrN2S/c9-3-1-2-7-6-11-4-5-12-8(11)10-7/h4-6H,1-3H2

InChI Key

SHWGLYKNEUPHII-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=CN21)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole typically involves the following steps:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core:

    • Starting materials such as 2-aminothiazole and α-haloketones are commonly used.
    • The reaction proceeds through cyclization under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The imidazo[2,1-b][1,3]thiazole core can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can react with the bromopropyl group under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazo[2,1-b][1,3]thiazole core.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

  • Substitution reactions yield various functionalized derivatives of 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole.
  • Oxidation and reduction reactions result in modified imidazo[2,1-b][1,3]thiazole compounds with different electronic and structural properties.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored as a lead compound in drug discovery for the treatment of various diseases.
  • Potential applications in the development of pharmaceuticals targeting specific molecular pathways.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.
  • Applied in material science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The imidazo[2,1-b][1,3]thiazole core can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

6-Chloro-5-(pyrrolidine-1-sulfonyl)imidazo[2,1-b][1,3]thiazole
  • Structure : Chlorine at the 6-position and a pyrrolidine sulfonyl group at C-3.
  • Synthesis : Achieved via DMSO-d6-mediated reactions with trifluoroacetic acid, yielding a 13% yield over two steps .
  • Physicochemical Properties : Higher polarity due to the sulfonamide group, as evidenced by NMR shifts (δH 7.96 ppm for aromatic protons) .
  • Activity: Not explicitly reported, but sulfonamide derivatives are often explored for enzyme inhibition.
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole
  • Structure : Bromine at C-5 and a methyl group at C-6.
  • Synthesis : CAS 134670-13-6; molecular weight 283.35 .
  • Key Difference : The bromine’s position (C-5 vs. C-6) may alter electronic effects and steric interactions, impacting binding to biological targets.
3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole
  • Structure : Aromatic bromine on a phenyl ring at the 3-position.
  • Physicochemical Properties : SMILES Brc1ccc(cc1)c2csc3nccn23; higher molecular weight (292.2 g/mol) compared to the bromopropyl derivative .
  • Applications : Likely used in materials science due to extended conjugation from the phenyl group.
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (COX-2 Inhibitor)
  • Structure : Methylsulfonylphenyl group at C-6.
  • Activity : Potent COX-2 inhibition (IC₅₀ = 0.08 µM) with >300-fold selectivity over COX-1 .
  • Mechanistic Insight : The sulfonyl group at C-5/C-6 enhances hydrogen bonding with COX-2’s active site .
γ-Butyrolactone Hybrid Imidazo[2,1-b][1,3]thiazoles
  • Structure : Fused γ-butyrolactone ring.
  • Physicochemical Properties : Calculated molecular volumes (180–220 ų) and partition coefficients (LogP ~2.5–3.0) suggest moderate lipophilicity .
  • Applications : Explored for antitumor and antimicrobial activities due to hybrid pharmacophores .
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl] Derivatives
  • Structure : Bromophenyl group at C-6 and acetylhydrazide side chains.
  • Synthesis: Ethanol reflux with isothiocyanates (71% yield for cyclohexyl derivatives) .
  • Activity : Evaluated for aldose reductase inhibition, though specific data are unreported .

Physicochemical and Pharmacokinetic Profiles

Compound Substituent Position Molecular Weight (g/mol) LogP (Predicted) Key Biological Activity
6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole C-6 (propyl Br) ~285.2 ~2.8 Underexplored (potential kinase/modulator)
6-Chloro-5-(pyrrolidine-1-sulfonyl) C-5/C-6 316.8 ~1.2 Enzyme inhibition (sulfonamide class)
6-(4-(Methylsulfonyl)phenyl) C-6 (aryl SO₂CH₃) 308.3 ~2.0 COX-2 inhibition (IC₅₀ = 0.08 µM)
γ-Butyrolactone hybrid Fused ring ~280–320 ~2.5–3.0 Antitumor/antimicrobial

Biological Activity

6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole is a compound that belongs to the imidazothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiviral properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole and thiazole rings. Various methods have been reported for synthesizing similar derivatives, which can provide insights into optimizing yields and enhancing biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organisms
This compoundTBDTBD
Imidazo[2,1-b][1,3]thiazole derivative A4.01C. albicans
Imidazo[2,1-b][1,3]thiazole derivative B3.91Bacillus spp.

The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can significantly influence antimicrobial efficacy.

Antitumor Activity

Imidazo[2,1-b][1,3]thiazoles have also shown promising antitumor activity in various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as HeLa.

Case Study: Antitumor Evaluation

A study evaluated the cytotoxic effects of several imidazo[2,1-b][1,3]thiazole derivatives on HeLa cells. The results indicated that specific substitutions on the thiazole ring could enhance antitumor activity significantly.

Table 2: Antitumor Activity of Selected Derivatives

CompoundIC50 (μM)Cell Line
This compoundTBDHeLa
Imidazo[2,1-b][1,3]thiazole derivative C0.59MesoII
Imidazo[2,1-b][1,3]thiazole derivative D2.81STO

The inhibition of focal adhesion kinase (FAK) was noted as a mechanism contributing to the antiproliferative effects observed in these studies.

Antiviral Activity

Compounds within this class have also been investigated for their antiviral properties. Specifically, they have been noted for their ability to inhibit viral polymerases such as those involved in hepatitis C virus (HCV) replication.

Research Findings

Studies indicate that certain imidazolythiazoles can act as effective inhibitors of HCV polymerase. This activity is critical given the global burden of hepatitis infections.

Structure-Activity Relationship (SAR)

The biological activities of imidazo[2,1-b][1,3]thiazoles are heavily influenced by their chemical structure. Key findings from SAR studies include:

  • Substituents : Electron-withdrawing groups enhance antimicrobial activity.
  • Ring Modifications : Alterations to the thiazole or imidazole rings can lead to significant changes in potency against various pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3-bromopropyl)imidazo[2,1-b][1,3]thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization and halogenation steps. For example, analogous compounds like C5-bromoimidazo[2,1-b][1,3,4]thiadiazole are synthesized via multistep approaches starting with cyclization of thiosemicarbazide with carboxylic acids, followed by bromination using NN-bromosuccinimide (NBS) . Optimization strategies include factorial design experiments to assess variables like solvent polarity, temperature, and catalyst-free conditions (e.g., aryl glyoxal and 2-aminobenzothiazole reactions) . Reaction progress can be monitored via TLC and spectroscopic validation (e.g., 1H^1H NMR for methyl group confirmation at δ 2.28 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups, bromopropyl chains) and confirm cyclization .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M+1] peaks) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., monoclinic P21/nP2_1/n symmetry with β = 91.566° and V=1526.2A˚3V = 1526.2 \, \text{Å}^3) and hydrogen bonding networks .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking and density functional theory (DFT) simulate interactions with biological targets. For example:

  • Docking Studies : Derivatives like benzoimidazole-triazole-thiazole hybrids show binding to enzyme active sites (e.g., acetylcholinesterase) via hydrophobic and π-π stacking interactions .
  • Structure-Activity Relationship (SAR) : Substituent effects (e.g., bromopropyl vs. fluorophenyl groups) correlate with inhibitory potency against 5-lipoxygenase (89%) and EGFR kinase (63%) .

Q. What strategies resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or structural heterogeneity. Solutions include:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations for kinase inhibition assays) .
  • Comparative SAR Analysis : Evaluate substituent effects across studies (e.g., 6-phenyl derivatives vs. 3-bromopropyl analogs) to isolate activity drivers .

Q. How do structural modifications at the 3-bromopropyl position affect physicochemical properties?

  • Methodological Answer : Modifications alter lipophilicity, solubility, and bioactivity:

  • Bromine Substitution : Enhances electrophilicity, improving cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
  • Chain Length : Extending the propyl group increases membrane permeability but may reduce solubility (logP optimization via HPLC) .

Q. What theoretical frameworks guide research on imidazo[2,1-b]thiazole-based drug discovery?

  • Methodological Answer : Research aligns with:

  • Enzyme Inhibition Theory : Explains competitive/non-competitive binding to targets like 5-lipoxygenase .
  • Molecular Orbital Theory : Predicts electron-deficient regions (e.g., bromine’s inductive effect) for nucleophilic attack .

Research Gaps and Future Directions

  • Synthetic Challenges : Catalyst-free, green synthesis methods require refinement to reduce byproducts .
  • Biological Mechanisms : In vivo pharmacokinetic studies are needed to validate in vitro antimycobacterial activity (e.g., MIC values against NTMs) .
  • Computational Limitations : Improved force fields for imidazo-thiazole systems could enhance docking accuracy .

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